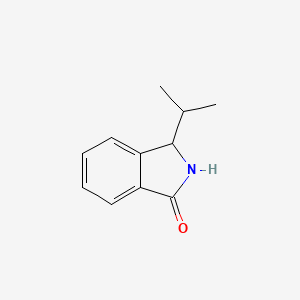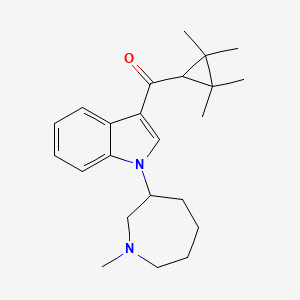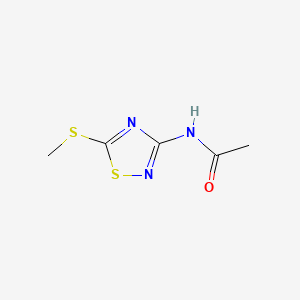
Thiophanate Ethyl-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophanate Ethyl-d10 is a fungicidal active compound with the molecular formula C14H18N4O4S2 and a molecular weight of 380.51 g/mol . It appears as colorless crystals . It is also known by other names such as Thiophanate-d10, Topsin-d10, and Topsin E-d10 .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of Thiophanate Ethyl-d10 is InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24) . The Canonical SMILES (Simplified Molecular Input Line Entry System) structure is CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC .
Physical And Chemical Properties Analysis
Thiophanate Ethyl-d10 has a molecular weight of 380.51 g/mol . Its exact mass and monoisotopic mass are 380.13971487 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The Topological Polar Surface Area is 165 Ų .
Wissenschaftliche Forschungsanwendungen
Control of Strawberry Anthracnose
Thiophanate-Methyl, a benzimidazole fungicide related to Thiophanate Ethyl-d10, has been used to control strawberry anthracnose in China . The fungicide’s resistance was determined using the minimum inhibitory concentration (MIC) method .
Control of Fusarium Solani and Fusarium Oxysporum in Dry Beans
A study combined the use of Trichoderma spp. with Thiophanate-Methyl to control Fusarium solani and Fusarium oxysporum in dry beans . The combination of Trichoderma spp. and Thiophanate-Methyl was found to be more effective than using them individually .
Development of Biofungicides
The combination of Trichoderma spp. and Thiophanate-Methyl has potential for the development of new biofungicides for integrated management of damping-off and root rot/wilt diseases in dry beans .
Resistance Study in Fungal Species
Thiophanate-Methyl has been used in studies to understand the resistance of various fungal species. For instance, a study found that the high resistance in Colletotrichum isolates was mainly caused by the E198A mutation in the β-tubulin protein .
Rapid Detection of Resistant Mutants
Based on the point mutation at codon 198 (GAG→GCG) in the β-tubulin gene of Colletotrichum isolates, a loop-mediated isothermal amplification (LAMP) assay was developed to rapidly detect the E198A mutants .
Safety and Hazards
Thiophanate Ethyl-d10 should be handled with care to prevent leakage, overflowing, or scattering, and to minimize the generation of mist or vapor . It is advised to avoid eating, drinking, or smoking when using this product . After handling, hands should be thoroughly washed . In case of inhalation, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
Wirkmechanismus
Target of Action
Thiophanate Ethyl-d10, a deuterium-labeled variant of Thiophanate Ethyl , is primarily a fungicide . Its primary targets are various fungi that cause diseases in a broad spectrum of crops . These include diseases such as Eyespot, Scab, Powdery mildew, Grey mould, Leaf spot, Rusts, Brown spot, Brown Rot, and Root rots .
Mode of Action
Thiophanate Ethyl-d10 acts by inhibiting mitosis and cell division . This is achieved through the disruption of Beta-tubulin assembly during mitosis . By interfering with this crucial cellular process, Thiophanate Ethyl-d10 prevents the fungi from growing and reproducing, thereby controlling the spread of fungal diseases.
Biochemical Pathways
It is known that the compound interferes with the assembly of beta-tubulin, a key protein involved in cell division . This disruption affects the normal functioning of the fungi, leading to their eventual death and preventing the spread of the disease.
Result of Action
The result of Thiophanate Ethyl-d10’s action is the effective control of a broad spectrum of fungal diseases in various crops . By inhibiting cell division in fungi, it prevents their growth and reproduction, thereby stopping the spread of the disease and protecting the health of the crops.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiophanate Ethyl-d10 involves the reaction between Thiophanate Ethyl and a deuterated reagent.", "Starting Materials": [ "Thiophanate Ethyl", "Deuterated reagent" ], "Reaction": [ "Thiophanate Ethyl is reacted with the deuterated reagent in the presence of a catalyst", "The reaction mixture is heated and stirred for a specific time", "The product is then isolated and purified using standard techniques" ] } | |
CAS-Nummer |
1398066-16-4 |
Molekularformel |
C14H18N4O4S2 |
Molekulargewicht |
380.503 |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2 |
InChI-Schlüssel |
YFNCATAIYKQPOO-MWUKXHIBSA-N |
SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC |
Synonyme |
N,N’-[1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid C,C’-Diethyl Ester-d10; 4,4’-o-Phenylenebis[3-thio-allophanic Acid Diethyl Ester-d10; [1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid Diethyl Ester-d10; 1,2-Bis(3-ethoxycarbonyl-2-t |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside](/img/structure/B591197.png)







